N-Carbomethoxy-L-methionine
Description
N-Carbomethoxy-L-methionine is a synthetic derivative of the essential amino acid L-methionine, where a methoxycarbonyl (-O-CO-OCH₃) group is appended to the amino nitrogen. This modification alters the compound’s physicochemical properties, such as solubility and stability, making it valuable in peptide synthesis and pharmaceutical research.
Properties
CAS No. |
16639-89-7 |
|---|---|
Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-12-7(11)8-5(6(9)10)3-4-13-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
InChI Key |
OTIFDIQLIIOFFS-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
COC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
N-substituted methionine derivatives differ in the chemical group attached to the amino nitrogen, impacting their reactivity and applications:
Physicochemical Properties
- L-Methionine methyl ester hydrochloride: Likely lower than parent methionine due to esterification .
Solubility :
- Acetylated and carbamoylated derivatives show higher aqueous solubility than methyl esters, which are more lipid-soluble .
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